2-chloro-1H-pyrrolo[3,2-b]pyridine
Description
Properties
IUPAC Name |
2-chloro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-4-6-5(10-7)2-1-3-9-6/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJWXYIUUGMGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)Cl)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1H-pyrrolo[3,2-b]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Madelung synthesis and Fischer indole synthesis have been modified to prepare various substituted derivatives of pyrrolo[3,2-b]pyridine . These methods typically involve the use of strong acids or bases as catalysts and require precise temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2-chloro-1H-pyrrolo[3,2-b]pyridine often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[3,2-b]pyridines, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Scientific Research Applications
Pharmacological Applications
a. Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-b]pyridine compounds exhibit potent activities against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a study reported that a specific derivative demonstrated IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3 respectively. This compound also inhibited breast cancer cell proliferation and induced apoptosis, highlighting its potential as a lead compound for cancer therapy targeting FGFRs .
b. Inhibition of Phosphodiesterase 4B
Another significant application of 2-chloro-1H-pyrrolo[3,2-b]pyridine derivatives is their role as selective inhibitors of phosphodiesterase 4B (PDE4B). One derivative was shown to significantly inhibit tumor necrosis factor-alpha release from macrophages exposed to pro-inflammatory stimuli. This suggests potential applications in treating central nervous system diseases and inflammatory conditions .
c. MPS1 Inhibition
The compound has also been explored for its ability to inhibit the monopolar spindle 1 (MPS1) kinase, which plays a critical role in cell division and has implications in cancer biology. A derivative showed favorable oral bioavailability and dose-dependent inhibition of MPS1 in human tumor xenograft models, indicating its potential as a therapeutic agent .
Synthesis and Structure-Activity Relationship Studies
The synthesis of 2-chloro-1H-pyrrolo[3,2-b]pyridine derivatives has been extensively studied to optimize their pharmacological properties. Structure-activity relationship (SAR) studies have identified key modifications that enhance biological activity while maintaining favorable pharmacokinetic profiles. For example, certain substituents at the C-2 position of the pyrrole moiety have been shown to improve metabolic stability and potency against target enzymes .
The biological activity of pyrrolo[3,2-b]pyridine derivatives extends beyond anticancer properties. They have been investigated for a variety of other pharmacological effects:
- Antimicrobial Activity: Some derivatives display activity against various microbial strains.
- Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines positions these compounds as potential treatments for inflammatory diseases.
- Neuroprotective Properties: Certain studies suggest that these compounds may protect neuronal cells from damage, indicating possible applications in neurodegenerative diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-chloro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways that are essential for tumor growth and metastasis . Additionally, it may interact with other proteins and enzymes, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key analogs of 2-chloro-1H-pyrrolo[3,2-b]pyridine, highlighting differences in substitution patterns, ring fusion, and functional groups:
Pharmacological and Chemical Properties
- Kinase Inhibition : Pyrrolo[2,3-b]pyridine derivatives are documented as SGK-1 kinase inhibitors, with substitution patterns (e.g., 5-chloro) critical for binding affinity .
- Hydrogen Bonding : Crystal structures (e.g., 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine) reveal N–H⋯N hydrogen bonding, influencing solid-state stability and supramolecular assembly .
Key Research Findings
Substitution Position Matters : Chlorine at position 2 (pyrrolo[3,2-b]pyridine) vs. 5 (pyrrolo[2,3-b]pyridine) alters electronic density, affecting reactivity and biological activity .
Functional Group Impact : Carboxylic acid or aldehyde groups (e.g., 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde) expand utility as intermediates for further derivatization .
Halogenation Strategies : Bromo-chloro combinations (e.g., 5-bromo-6-chloro) enable diverse cross-coupling reactions, valuable in drug discovery .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-1H-pyrrolo[3,2-b]pyridine, and how is purity ensured?
- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, analogous pyrrolopyridine derivatives are synthesized using sodium azide (NaN₃) under acidic conditions (110°C, 6 hours), followed by purification via column chromatography with ethyl acetate/hexane gradients. Purity is confirmed using high-resolution mass spectrometry (HRMS) and ¹H NMR spectroscopy, with chemical shifts validated against computational predictions .
- Key Data :
| Reaction Step | Conditions | Yield | Characterization Methods |
|---|---|---|---|
| Chlorination | NaN₃, HCl, 110°C | 88% | ¹H NMR, HRMS, Column Chromatography |
Q. How is the molecular structure of 2-chloro-1H-pyrrolo[3,2-b]pyridine confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) at 100 K provides precise bond lengths and angles. For example, the N–C bond critical points (BCPs) in pyrrolopyridine derivatives exhibit electron densities of 2.07–2.74 e Å⁻³, confirming covalent bonding. Intermolecular interactions (e.g., N–H⋯N hydrogen bonds) are identified via topological analysis of experimental charge density .
- Contradiction Note : While NMR/HRMS suffices for basic characterization, SC-XRD resolves ambiguities in regiochemistry (e.g., chlorine position) [[5] vs. [1]].
Advanced Research Questions
Q. What computational methods are used to predict the electronic properties of 2-chloro-1H-pyrrolo[3,2-b]pyridine?
- Methodology : Density functional theory (DFT) at the BLYP level calculates frontier molecular orbitals. The HOMO-LUMO gap (3.59 eV) indicates high kinetic stability, while Laplacian values (−11.37 to −19.20 e Å⁻⁵) confirm covalent bonding. Polarizable continuum models (PCM) assess solvation effects for pharmacological applications .
- Key Data :
| Property | Value | Significance |
|---|---|---|
| HOMO-LUMO Gap | 3.59 eV | Predicts low reactivity |
| Laplacian (∇²ρ) | −19.20 e Å⁻⁵ | Covalent C–C bonds |
Q. How does 2-chloro-1H-pyrrolo[3,2-b]pyridine interact with biological targets like GluN2B receptors?
- Methodology : As a negative allosteric modulator, the compound binds selectively to GluN2B via its pyrrolopyridine core. Lead optimization involves pharmacokinetic studies: LogP adjustments improve blood-brain barrier penetration, while reducing cytochrome P450 inhibition (IC₅₀ > 10 µM) and hERG binding (IC₅₀ > 30 µM) .
- Design Strategy :
- Core Modifications : Substituents at C3/C4 alter steric bulk (e.g., trifluoromethyl groups enhance selectivity).
- In Vivo Testing : Microsomal stability assays (e.g., rat liver microsomes) validate metabolic resistance .
Q. What intermolecular interactions dominate the solid-state packing of this compound?
- Methodology : Hirshfeld surface analysis identifies N–H⋯N (moderate strength) and weak C–H⋯Cl interactions. These are quantified using contact percentages (N–H⋯N: 12% of surface area; C–H⋯Cl: 7%) and bond critical point (BCP) metrics .
- Contradiction Note : While X-ray data prioritize hydrogen bonding, computational models may overestimate π-π stacking contributions [[5] vs. [12]].
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
